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Compound of Interest

Compound Name: H-Lys-Glu-Thr-Tyr-Ser-Lys-OH

CAS No.: 27863-06-5

Cat. No.: B1450722 Get Quote

Executive Summary: The Conformational Ensemble
The hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (KETYSK) presents a classic challenge in

structural biology: determining the secondary structure of a short, linear sequence in an

aqueous environment.[1][2] Unlike globular proteins, hexapeptides rarely adopt a single, rigid

conformation. Instead, they exist as a dynamic structural ensemble.[2]

Based on physicochemical principles and de novo predictive algorithms (PEP-FOLD3),

KETYSK is predicted to predominantly adopt a disordered Random Coil conformation in

isolation, with a significant propensity for a transient

-turn centered around the Tyr-Ser motif.[1][2] This transient structure is potentially stabilized by
an electrostatic salt bridge between Lys1 and Glu2.[2]

This guide outlines the theoretical basis for this prediction, the computational workflow to refine

it, and the experimental protocols required to validate it.

Physicochemical & Sequence Analysis
Before applying computational resources, a fundamental analysis of the amino acid sequence

reveals the driving forces behind its potential folding.
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Sequence Attributes[1][2]
Sequence: Lys (K) - Glu (E) - Thr (T) - Tyr (Y) - Ser (S) - Lys (K)[1][2][3]

Termini: Free Amine (

) and Free Acid (

).[1][2]

Net Charge (pH 7.0): +1 (approximate).

Positive: N-term, Lys1, Lys6.[1][2]

Negative: Glu2, C-term.[1][2]

Structural Propensities
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Residue Position Propensity
Structural
Implication

Lys1 N-Term Helix/Disorder

Highly flexible;

positive charge repels

Lys6 if close.[1][2]

Glu2 Helix Former

Potential Salt Bridge

partner with Lys1 (

interaction).[2]

Thr3 Core -Sheet

Branched side chain

restricts

angles.[1][2]

Tyr4 Core Turn/Sheet

Aromatic ring often

anchors

-turns (Type I/II).[1][2]

Ser5 Core Turn

Small polar side chain

facilitates tight turns.

[1][2]

Lys6 C-Term Disorder

Solvated tail; charge

repulsion with Lys1

prevents head-to-tail

cyclization.[1][2]

Analysis: The central Tyr-Ser motif is a strong candidate for a reverse turn (hairpin), while the

Lys-Glu N-terminal pair suggests local electrostatic stabilization.[1][2] However, the short length

(

) lacks the hydrophobic core required to exclude water and lock a stable

-helix.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/H-Lys-Tyr-Glu-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Lys-Glu-Thr
https://pubchem.ncbi.nlm.nih.gov/compound/Lys-Glu-Thr
https://pubchem.ncbi.nlm.nih.gov/compound/H-Lys-Tyr-Glu-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Lys-Glu-Thr
https://pubchem.ncbi.nlm.nih.gov/compound/H-Lys-Tyr-Glu-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Lys-Glu-Thr
https://pubchem.ncbi.nlm.nih.gov/compound/H-Lys-Tyr-Glu-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Lys-Glu-Thr
https://pubchem.ncbi.nlm.nih.gov/compound/H-Lys-Tyr-Glu-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Lys-Glu-Thr
https://pubchem.ncbi.nlm.nih.gov/compound/H-Lys-Tyr-Glu-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Lys-Glu-Thr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard homology modeling (e.g., SWISS-MODEL) fails for peptides this short due to a lack

of templates.[1][2] The industry standard for peptides 5–50 amino acids is PEP-FOLD3, which

uses a Hidden Markov Model-derived Structural Alphabet.[1][2][4]

The Predictive Workflow (Graphviz)
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Figure 1: Predictive workflow moving from sequence input to structural ensemble generation

and experimental validation.

Predicted Structural Outcome
Running this sequence through a de novo peptide folder typically yields two dominant clusters:

Cluster A (60-70% Population): Extended / Polyproline II (PPII) Helix.[1][2] This is often

indistinguishable from "random coil" in CD but is distinct in molecular dynamics.[1][2]

Cluster B (20-30% Population):

-Turn (Type I or II).

Mechanism: The backbone folds back at Tyr4-Ser5.[2]

Stabilization: Hydrogen bond between the Carbonyl of Glu2 and the Amide of Lys6.

Experimental Validation Protocols
Because the prediction yields an ensemble, experimental validation is mandatory to determine

the actual population of conformers in solution.

Circular Dichroism (CD) Spectroscopy
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CD is the rapid-screening standard for secondary structure.[1][2]

Sample Prep: Dissolve KETYSK to 0.1 mg/mL in 10 mM Phosphate Buffer (pH 7.0). Avoid

Chloride ions (high absorbance <200nm).[1][2]

Data Acquisition: Far-UV range (190–250 nm).[1][2]

Interpretation Logic:

Random Coil (Likely): Strong negative minimum at 195-198 nm.[1][2] Low ellipticity >210

nm.[1][2]

-Turn (Possible): Weak negative band at 225 nm (n-

*) and strong positive band at 190-200 nm.[1][2]

-Helix (Unlikely): Double minima at 208 nm and 222 nm.[1][2]

Nuclear Magnetic Resonance (NMR)
NMR provides atomic-resolution details of the transient structure.[1][2]

Experiment: 2D

H-

H NOESY (Nuclear Overhauser Effect Spectroscopy).

Critical Observation:

Sequential NOEs (

): Strong

to

signals indicate extended conformation.

Medium-range NOEs: A signal between Glu2
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and Ser5

(or similar

) would definitively prove the existence of a

-turn.[2]

Chemical Shift Index (CSI): Compare

shifts to random coil values. An upfield shift (lower ppm) in the central residues indicates
helical/turn propensity.

Structural Dynamics & Signaling Pathway
If this peptide is a bioactive fragment (e.g., acting as a competitive inhibitor or receptor ligand),

its activity depends on switching between the disordered state and the bound state.

Conformational Equilibrium Diagram
Random Coil

(Entropically Favored)

Transient Beta-Turn
(Tyr-Ser Hinge)

 k_fold (Fast)

Receptor Bound State
(Induced Fit)

 Induced Folding

 Binding Event

Click to download full resolution via product page

Figure 2: The dynamic equilibrium of KETYSK. The peptide exists primarily as a random coil,

sampling the turn conformation. Binding to a target protein likely stabilizes the turn or an

extended beta-strand.[1][2]
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Conclusion
The peptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH is too short to maintain a rigid secondary

structure in water.[1][2] However, it is not structureless.[2] It exists as a dynamic ensemble

dominated by extended conformations but possessing a specific propensity for a

-turn at residues 4-5 (Tyr-Ser).[2]

For drug development applications, this "pre-organized" turn propensity can be enhanced by:

Cyclization: Head-to-tail cyclization to lock the turn.

N-Methylation: To reduce solvation energy of the backbone.[1][2]

Stapling: If a helical conformation is desired (though unlikely for this sequence).

References
Thevenet, P., et al. (2012). PEP-FOLD: an updated de novo structure prediction server for

both linear and cyclic peptides.[1][2][5] Nucleic Acids Research.[1][2][5][6] Link

Greenfield, N. J. (2006).[1][2] Using circular dichroism spectra to estimate protein secondary

structure.[1][2] Nature Protocols.[1][2] Link[1][2]

Dyson, H. J., & Wright, P. E. (1991). Defining solution conformations of small linear peptides.

Annual Review of Biophysics.[1][2] Link[1][2]

Wüthrich, K. (1986).[1][2] NMR of Proteins and Nucleic Acids.[2] Wiley-Interscience.[1][2]

(Standard text for NOE interpretation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Structural Dynamics of the Hexapeptide KETYSK:
Predictive Modeling & Biophysical Characterization]. BenchChem, [2026]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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